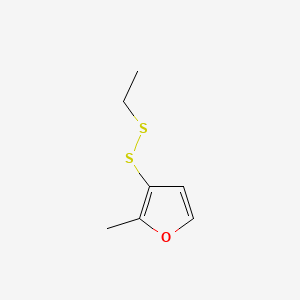

3-(Ethyldithio)-2-methylfuran

Beschreibung

BenchChem offers high-quality 3-(Ethyldithio)-2-methylfuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Ethyldithio)-2-methylfuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(ethyldisulfanyl)-2-methylfuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS2/c1-3-9-10-7-4-5-8-6(7)2/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPINLCXQMSVOQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSSC1=C(OC=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210093 |

Source

|

| Record name | 3-(Ethyldithio)-2-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61197-07-7 |

Source

|

| Record name | 3-(Ethyldithio)-2-methylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61197-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Ethyldithio)-2-methylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061197077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Ethyldithio)-2-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(ethyldithio)-2-methylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Meaty Aroma: An In-depth Technical Guide to the Formation Pathways of 3-(Ethyldithio)-2-methylfuran in Food

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical exploration of the formation pathways of 3-(Ethyldithio)-2-methylfuran, a significant sulfur-containing volatile compound that contributes to the desirable meaty and savory aromas in a variety of cooked foods. This document will delve into the precursor molecules, the intricate chemical reactions, and the influencing factors that govern the generation of this potent flavor compound.

Introduction: The Essence of Meaty Flavor

The alluring aroma of cooked meat is a complex symphony of hundreds of volatile compounds. Among these, sulfur-containing molecules, even at trace concentrations, play a pivotal role in defining the characteristic savory and meaty notes. 3-(Ethyldithio)-2-methylfuran is one such compound, prized for its contribution to the overall flavor profile of thermally processed foods, particularly meat products. Understanding its formation is crucial for the food industry in optimizing cooking processes to enhance flavor, as well as for researchers in the field of flavor chemistry.

The core of 3-(Ethyldithio)-2-methylfuran's structure is a furan ring, which itself is a common product of thermal food processing. The presence of the ethyldithio group (-S-S-CH₂CH₃) at the 3-position is what imparts its unique and potent meaty aroma. The formation of this molecule is not a singular event but rather the culmination of a series of complex chemical reactions, primarily stemming from the degradation of key precursor molecules naturally present in food.

The Crucial Precursor: 2-Methyl-3-furanthiol (MFT)

The immediate and most critical precursor to 3-(Ethyldithio)-2-methylfuran is 2-methyl-3-furanthiol (MFT) .[1][2] This highly reactive thiol is itself a potent aroma compound with a characteristic boiled beef-like scent.[3] The formation of 3-(Ethyldithio)-2-methylfuran is, therefore, a two-stage process: first, the generation of MFT, followed by its subsequent reaction to form the target disulfide.

Two primary pathways are responsible for the formation of 2-methyl-3-furanthiol in food systems: the Maillard reaction and the thermal degradation of thiamine (Vitamin B1).

Maillard Reaction Pathway to 2-Methyl-3-furanthiol

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a cornerstone of flavor development in cooked foods.[4] When the sulfur-containing amino acid cysteine participates in this reaction, it serves as a key precursor for a plethora of sulfurous aroma compounds, including MFT.[1]

The generally accepted mechanism involves the reaction of a reducing sugar (e.g., ribose, glucose) with cysteine to form a variety of intermediates.[5] Through a series of enolizations, dehydrations, and cyclizations, the furan ring is formed. The sulfur atom from cysteine is incorporated to yield the thiol group at the 3-position.

Thiamine Degradation Pathway to 2-Methyl-3-furanthiol

Thiamine (Vitamin B1) is a thermally labile vitamin that, upon heating, degrades into a variety of aroma-active compounds.[4] The thiazole ring of thiamine contains a sulfur atom, making it a significant precursor to sulfur-containing flavor compounds. The thermal degradation of thiamine is a well-established pathway for the formation of MFT, particularly in meat products where thiamine is naturally abundant.[1]

The degradation of thiamine leads to the cleavage of the molecule and the formation of several reactive fragments. One of these key intermediates is 5-hydroxy-3-mercapto-2-pentanone, which can then cyclize and dehydrate to form 2-methyl-3-furanthiol.

The Final Step: Formation of 3-(Ethyldithio)-2-methylfuran via Disulfide Exchange

Once 2-methyl-3-furanthiol is formed, its highly reactive thiol group makes it susceptible to further reactions, particularly oxidation and disulfide exchange.[1] The formation of 3-(Ethyldithio)-2-methylfuran is a result of such a reaction, where the thiol group of MFT reacts with a source of an ethylthio group (-S-CH₂CH₃).

This reaction is a classic example of a thiol-disulfide exchange. In the complex matrix of food, several sources can provide the ethylthio moiety:

-

Ethyl Mercaptan (Ethanethiol): This volatile sulfur compound can be formed from the degradation of the amino acid methionine or from other precursors. Its reaction with MFT would directly yield 3-(Ethyldithio)-2-methylfuran.

-

Diethyl Disulfide: This disulfide can also be present in the food system and can undergo a disulfide exchange reaction with MFT.

The instability of MFT and its propensity to form disulfides is well-documented. For instance, it readily oxidizes to form bis(2-methyl-3-furyl) disulfide.[6][7] This inherent reactivity strongly supports the proposed pathway for the formation of the mixed disulfide, 3-(Ethyldithio)-2-methylfuran.

Factors Influencing Formation

The yield of 3-(Ethyldithio)-2-methylfuran in food is influenced by a variety of factors that affect the formation of its precursor, MFT, and the subsequent disulfide exchange reaction.

| Factor | Influence on Formation | Causality |

| Temperature | Higher temperatures generally increase the rate of formation. | Both the Maillard reaction and thiamine degradation are thermally driven processes. Higher temperatures accelerate these reactions, leading to increased MFT production. |

| pH | The optimal pH for MFT formation is typically in the mildly acidic to neutral range. | The Maillard reaction is pH-dependent, with different pH values favoring different reaction pathways and end products. |

| Precursor Availability | Higher concentrations of reducing sugars, cysteine, and thiamine lead to higher yields. | The formation of MFT is directly dependent on the availability of its precursor molecules. |

| Water Activity (a_w) | Intermediate water activity often favors the Maillard reaction. | Water is a product of some of the reactions in the Maillard pathway, so very high water activity can inhibit the reaction. Conversely, very low water activity can limit reactant mobility. |

| Presence of Other Sulfur Compounds | The presence of ethyl mercaptan or diethyl disulfide is necessary for the final reaction step. | The formation of the ethyldithio group requires a source of the ethylthio moiety for the thiol-disulfide exchange to occur. |

Experimental Protocols for Analysis

The identification and quantification of volatile sulfur compounds like 3-(Ethyldithio)-2-methylfuran require sensitive analytical techniques due to their low concentrations and high reactivity.

Sample Preparation: Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds in food matrices.

Protocol:

-

Sample Homogenization: Homogenize a representative sample of the food product. For solid samples, a specific weight is typically mixed with a known volume of water or a suitable buffer.

-

Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., a deuterated analog) to the homogenized sample for accurate quantification.

-

Vial Sealing: Transfer an aliquot of the sample into a headspace vial and seal it with a PTFE/silicone septum.

-

Equilibration: Place the vial in a temperature-controlled agitator and allow the headspace to equilibrate for a specific time and at a set temperature (e.g., 60°C for 30 minutes). This allows the volatile compounds to partition into the headspace.

-

Extraction: Expose the SPME fiber (e.g., Carboxen/PDMS) to the headspace of the vial for a defined period to adsorb the analytes.

-

Desorption: Retract the fiber and immediately introduce it into the hot injection port of a gas chromatograph for thermal desorption of the analytes.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile flavor compounds.

Protocol:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Operate in splitless mode to maximize the transfer of analytes to the column. Set the injector temperature high enough to ensure rapid desorption from the SPME fiber (e.g., 250°C).

-

Column: Use a capillary column with a suitable stationary phase for separating volatile sulfur compounds (e.g., a DB-5ms or equivalent).

-

Oven Temperature Program: Employ a temperature gradient to effectively separate the compounds of interest. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Acquisition Mode: Acquire data in full scan mode for qualitative identification by comparing the obtained mass spectra with reference libraries (e.g., NIST, Wiley). For quantitative analysis, use selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte and internal standard.

-

-

Identification and Quantification:

-

Identification: Confirm the identity of 3-(Ethyldithio)-2-methylfuran by comparing its retention time and mass spectrum with those of an authentic standard.

-

Quantification: Calculate the concentration of the analyte based on the ratio of its peak area to that of the internal standard, using a calibration curve prepared with known concentrations of the standard.

-

Conclusion and Future Perspectives

The formation of 3-(Ethyldithio)-2-methylfuran is a multifaceted process deeply rooted in the fundamental chemistry of food processing. Its genesis is intrinsically linked to the generation of the highly reactive precursor, 2-methyl-3-furanthiol, through the Maillard reaction and thiamine degradation. The subsequent thiol-disulfide exchange reaction with an ethyl-sulfur source completes the pathway to this potent meaty aroma compound.

A thorough understanding of these formation pathways provides food scientists and flavor chemists with the knowledge to modulate and optimize the flavor profiles of thermally processed foods. Future research should focus on elucidating the precise kinetics of these reactions within complex food matrices and exploring the impact of other food components on the stability and reactivity of MFT. Such insights will be invaluable for the development of novel flavor generation technologies and the enhancement of the sensory qualities of our food supply.

References

- Tang, W., Jiang, D., & Ho, C. T. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Journal of Sulfur Chemistry, 34(1-2), 153-169.

- The preparation method of a kind of two (2-methyl-3-furyl) disulfide. (n.d.). Google Patents.

-

Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. (2007, November 1). Perfumer & Flavorist. Retrieved January 27, 2026, from [Link]

-

2-Methyltetrahydrofuran-3-one and Other Flavor Furans ingredients. (2009, February 1). Perfumer & Flavorist. Retrieved January 27, 2026, from [Link]

-

Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. (2013, January 29). Semantic Scholar. Retrieved January 27, 2026, from [Link]

- Preparation method of 2-methyl-3-methylthiofuran. (n.d.). Google Patents.

-

fish thiol 2-methyl-3-furanthiol. (n.d.). The Good Scents Company. Retrieved January 27, 2026, from [Link]

-

The Significance of Volatile Sulfur Compounds in Food Flavors. (2011, August 24). ACS Symposium Series. Retrieved January 27, 2026, from [Link]

-

Reactivity and stability of selected flavor compounds. (2011, August 1). NIH National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Measurement of mixed disulfides including glutathionylated proteins. (2010, January 1). PubMed. Retrieved January 27, 2026, from [Link]

- Flavour formation in meat and meat products: a review. (1998). Food Chemistry, 62(4), 415-424.

-

Innovative Solutions for Food Analysis: Microextraction Techniques in Lipid Peroxidation Product Detection. (2023, September 21). MDPI. Retrieved January 27, 2026, from [Link]

-

Chemoselective Solution- and Solid-Phase Synthesis of Disulfide-Linked Glycopeptides. (2022, October 20). ACS Publications. Retrieved January 27, 2026, from [Link]

-

Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. Measurement of mixed disulfides including glutathionylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN1097747A - The preparation method of a kind of two (2-methyl-3-furyl) disulfide - Google Patents [patents.google.com]

- 7. fs.ntou.edu.tw [fs.ntou.edu.tw]

A Technical Guide to 3-(Ethyldithio)-2-methylfuran: A Key Contributor to Meat Flavor

Executive Summary

The characteristic and highly desirable flavor of cooked meat is a complex mosaic of hundreds of volatile organic compounds. Among these, sulfur-containing molecules often play a disproportionately significant role due to their extremely low odor thresholds. This guide focuses on 3-(Ethyldithio)-2-methylfuran, a pivotal sulfur-containing furan, and its direct precursor, 2-methyl-3-furanthiol (MFT), which are recognized as some of the most potent contributors to the quintessential "meaty" aroma.[1][2] This document provides an in-depth exploration of the chemical properties, formation pathways, and analytical methodologies pertinent to these compounds. We will delve into the mechanistic details of their generation via the Maillard reaction and thiamine degradation, outline robust protocols for their quantification, and discuss the influence of processing on their concentration, thereby providing a comprehensive resource for professionals in flavor science and related fields.

Introduction: The Essence of "Meaty" Flavor

The alluring aroma of cooked meat is not derived from a single molecule but from a complex interplay of various volatile compounds. Raw meat possesses a relatively bland flavor profile, but upon heating, a cascade of chemical reactions transforms its non-volatile precursors into a rich and savory aromatic bouquet.[3] Key among these reactions are the Maillard reaction, lipid oxidation, and the thermal degradation of thiamine (Vitamin B1).[3][4]

Within the vast chemical landscape of meat flavor, sulfur-containing compounds are of paramount importance.[1] Thiols, in particular, are noted for their potency, with some possessing the lowest aroma thresholds of any known food odorant.[1][2] 3-(Ethyldithio)-2-methylfuran and its precursor, 2-methyl-3-furanthiol (MFT), are central to this discussion. MFT is celebrated for its intense meaty aroma, while its disulfide derivatives, including 3-(Ethyldithio)-2-methylfuran and bis(2-methyl-3-furyl) disulfide, are also major contributors to the characteristic flavor of cooked beef.[5][6] Understanding the genesis and behavior of these molecules is critical for controlling and optimizing flavor in meat products and for the development of authentic-tasting meat alternatives.

Chemical and Sensory Properties

The sensory impact of a flavor compound is dictated by its chemical structure, volatility, and its interaction with human olfactory receptors.

Chemical Identity

-

2-Methyl-3-furanthiol (MFT): A highly reactive furanthiol that is considered a primary meaty aroma compound. Its instability leads it to readily oxidize or react with other components to form various disulfides.[1][2]

-

3-(Ethyldithio)-2-methylfuran: A disulfide formed from the reaction of MFT with an ethyl thiol radical. It contributes a significant roasted meat character.

-

Bis(2-methyl-3-furyl) disulfide: Formed from the oxidation of two MFT molecules, this disulfide is also a potent contributor to the overall meaty flavor profile.[5][6][7]

Sensory Profile

These compounds are characterized by remarkably low odor detection thresholds, meaning they can exert a significant sensory impact even at trace concentrations.

| Compound | FEMA Number | Odor Threshold | Typical Flavor Description |

| 2-Methyl-3-furanthiol (MFT) | 3188 | 0.0048 µg/L (in 46% ethanol-water)[8] | Roasted meat, sweet beef broth[9] |

| Bis(2-methyl-3-furyl) disulfide | 3256 | 0.02 ng/kg[6] | Roasted, meaty[5][10] |

| 2-Methyl-3-(methylthio)furan | 3392 | 0.05 pg/kg[6] | Meaty aroma[6] |

Note: The odor threshold for 3-(Ethyldithio)-2-methylfuran is not as widely reported but is understood to be in a similarly low range, contributing to the overall meaty profile.

At very low concentrations, these compounds impart desirable meaty and roasted notes. However, at higher concentrations, they can develop strong, sulfurous off-odors.[6] This concentration-dependent character highlights the delicate balance required in meat flavor systems.

Key Formation Pathways

The generation of 3-(Ethyldithio)-2-methylfuran is intrinsically linked to the formation of its precursor, MFT. The primary pathways for MFT synthesis during the cooking of meat are the Maillard reaction and the thermal degradation of thiamine.[1][2]

Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a cornerstone of cooked food flavor. The most common pathway to MFT involves the reaction between a pentose sugar (like ribose, which is abundant in meat) and the sulfur-containing amino acid cysteine.[1] The reaction proceeds through a series of intermediates to yield the furan ring structure with the critical thiol group.

Thiamine (Vitamin B1) Degradation

Thiamine is a crucial precursor for many important meat flavor compounds, particularly in pork which has a high thiamine content.[3][11] The thermal degradation of thiamine is a complex process that yields a variety of sulfur-containing volatile compounds, including thiazoles, thiophenes, and furans.[3][4] A key pathway involves the breakdown of thiamine into 5-hydroxy-3-mercapto-2-pentanone, which then cyclizes to form MFT.[4]

The diagram below illustrates the convergence of these pathways to form MFT and its subsequent conversion to disulfide derivatives.

Caption: Simplified formation pathway of key meaty furanthiols and disulfides.

Analytical Methodologies

The analysis of potent, volatile sulfur compounds like 3-(Ethyldithio)-2-methylfuran in a complex food matrix like meat presents significant challenges.[1] Their high reactivity and low concentration necessitate sensitive and specific analytical techniques. The gold-standard approach is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with an olfactometry port (GC-O) for sensory evaluation.[1]

Sample Preparation: Solid Phase Microextraction (SPME)

Headspace Solid Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for extracting and concentrating volatile and semi-volatile compounds from the headspace above a sample.[1][12]

Rationale: This method is preferred for its simplicity, speed, and sensitivity. It minimizes sample handling and thermal degradation of labile compounds. The choice of fiber coating is critical; for sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective due to its mixed-polarity nature, allowing for the adsorption of a wide range of analytes.

Standard Protocol: HS-SPME-GC-MS for Furanthiols

This protocol provides a self-validating system for the routine analysis of key meat flavor compounds.

Step 1: Sample Preparation

-

Homogenize 5 g of cooked meat sample with 10 mL of deionized water in a blender.

-

Transfer the homogenate to a 20 mL headspace vial.

-

Add a saturated solution of NaCl to increase the ionic strength of the matrix, which enhances the release of volatile compounds into the headspace.

-

Add an appropriate internal standard (e.g., a deuterated analog) for accurate quantification.

-

Seal the vial immediately with a PTFE/silicone septum cap.

Step 2: HS-SPME Extraction

-

Place the vial in a heating block or autosampler agitator set to 60°C.

-

Equilibrate the sample for 15 minutes to allow volatiles to partition into the headspace.

-

Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for 30 minutes under continuous agitation.

Step 3: GC-MS Analysis

-

Immediately desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

-

GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms or DB-Wax) for optimal separation.

-

Oven Program: Start at 40°C (hold 3 min), ramp to 150°C at 4°C/min, then ramp to 240°C at 10°C/min (hold 5 min).

-

MS Detection: Operate in electron ionization (EI) mode (70 eV). Use both full scan mode for identification and selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes.

The following diagram illustrates the analytical workflow.

Caption: A typical workflow for the analysis of volatile compounds in meat.

Influence of Processing and Precursors

The final concentration of 3-(Ethyldithio)-2-methylfuran and related compounds is highly dependent on both the initial composition of the raw meat and the processing conditions applied.

-

Temperature and Time: The formation of these compounds is a direct result of thermal processing. Higher temperatures and longer cooking times generally increase their concentration, up to a point where degradation may begin to occur.

-

pH: The Maillard reaction is pH-dependent, with optimal rates typically occurring in mildly alkaline conditions. The natural pH of post-mortem meat influences the rate and profile of flavor generation.

-

Precursor Availability: The concentration of reducing sugars (especially ribose), cysteine, and thiamine in the raw meat is a critical limiting factor. This can be influenced by animal diet, age, breed, and post-mortem handling.[4][5] For instance, aging of beef can increase the concentration of flavor precursors.[5]

-

Presence of Oxygen: The oxidative state of the meat is crucial. While MFT is formed under reducing conditions, its conversion to disulfides like bis(2-methyl-3-furyl) disulfide is an oxidative process.[1][2]

Conclusion and Future Directions

3-(Ethyldithio)-2-methylfuran, alongside its precursor 2-methyl-3-furanthiol and related disulfides, are undeniably cornerstone molecules in defining the characteristic flavor of cooked meat. Their formation through the Maillard reaction and thiamine degradation, coupled with their extremely low sensory thresholds, makes them potent targets for flavor modulation. The analytical workflows presented here, based on HS-SPME-GC-MS, provide a robust framework for their accurate identification and quantification.

Future research should continue to focus on elucidating the precise reaction kinetics under various processing conditions to allow for predictive modeling of flavor development. Furthermore, understanding the synergistic and antagonistic interactions of these sulfur compounds with other volatile molecules, such as lipid oxidation products and pyrazines, will be key to mastering the art and science of meat flavor replication and enhancement.

References

-

Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. (2013). Taylor & Francis Online. Retrieved from [Link]

-

Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry. Retrieved from [Link]

-

Rowe, L. (n.d.). The Chemistry of Beef Flavor. Kansas State University. Retrieved from [Link]

-

2-methyl-3-furanthiol. The Good Scents Company. Retrieved from [Link]

-

Tominaga, T., & Dubourdieu, D. (2006). A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties. Journal of Agricultural and Food Chemistry, 54(1), 29-33. Retrieved from [Link]

-

Bleicher, A., et al. (2022). Potential synthesis pathways of flavor compounds. ResearchGate. Retrieved from [Link]

-

Van den Ouweland, G. A. M., & Peer, H. G. (1975). Volatile flavor compounds produced by heat degradation of thiamine (vitamin B1). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Domple, V. K., et al. (2022). Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. MDPI. Retrieved from [Link]

-

Dombrowska, J., et al. (2019). Volatile compounds in meat and meat products. SciELO. Retrieved from [Link]

-

bis(2-methyl-3-furyl) disulfide. The Good Scents Company. Retrieved from [Link]

- The preparation method of a kind of two (2-methyl-3-furyl) disulfide. Google Patents.

- Belitz, H. D., Grosch, W., & Schieberle, P. (2009). Food Chemistry. Springer.

-

Zhu, M., et al. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. MDPI. Retrieved from [Link]

-

An, D., et al. (2024). Effective Strategies for Understanding Meat Flavor: A Review. National Institutes of Health. Retrieved from [Link]

-

Anklam, E. (2008). Methods for the determination of furan in food. JRC Publications Repository. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. scielo.br [scielo.br]

- 4. mdpi.com [mdpi.com]

- 5. beefresearch.org [beefresearch.org]

- 6. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 7. CN1097747A - The preparation method of a kind of two (2-methyl-3-furyl) disulfide - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. fish thiol, 28588-74-1 [thegoodscentscompany.com]

- 10. bis(2-methyl-3-furyl) disulfide, 28588-75-2 [thegoodscentscompany.com]

- 11. Effective Strategies for Understanding Meat Flavor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

An In-depth Technical Guide on the Precursors of 3-(Ethyldithio)-2-methylfuran in the Maillard Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-(Ethyldithio)-2-methylfuran

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is fundamental to the development of flavor and aroma in cooked foods.[1][2][3] This complex cascade of reactions generates a myriad of heterocyclic compounds that contribute to the sensory profile of various products, from baked bread to roasted coffee.[3][4] Among these, sulfur-containing compounds are particularly potent, often possessing very low odor thresholds and contributing significantly to meaty and savory flavors.[5][6]

One such compound of interest is 3-(Ethyldithio)-2-methylfuran. While its direct sensory impact is part of a larger aromatic profile, its presence is indicative of specific reaction pathways involving sulfur-containing precursors. Understanding the genesis of this molecule is crucial for food scientists aiming to create or enhance desirable meat-like flavors and for researchers investigating the complex chemical transformations that occur during food processing.[7] This guide will elucidate the key precursors and mechanistic steps leading to the formation of 3-(Ethyldithio)-2-methylfuran.

Core Precursors and Their Roles

The formation of 3-(Ethyldithio)-2-methylfuran is not a direct, single-step reaction but rather the culmination of several intermediate reactions. The primary building blocks are derived from the Maillard reaction between specific amino acids and reducing sugars.

The Indispensable Sulfur Source: Cysteine

The sulfur atoms in 3-(Ethyldithio)-2-methylfuran originate from sulfur-containing amino acids, with cysteine being a primary and crucial precursor.[5][6] During the Maillard reaction, cysteine degrades to release hydrogen sulfide (H₂S), a highly reactive molecule that readily participates in subsequent reactions to form a variety of sulfur-containing flavor compounds.[8] The presence of cysteine is paramount for the generation of many meaty and savory notes.[5][6][7][8]

The Carbon Backbone: Reducing Sugars like Ribose

The furan ring and the methyl group of 3-(Ethyldithio)-2-methylfuran are derived from the degradation of reducing sugars. Ribose , a five-carbon sugar (pentose), is a particularly effective precursor in this context.[8][9] Studies have shown that the carbon skeleton of ribose often remains largely intact during the formation of key furan-containing intermediates.[9] Other reducing sugars, such as glucose, can also participate, but pentoses like ribose are often more reactive in generating these specific flavor compounds.[10]

The Intermediate Player: 2-Methyl-3-furanthiol (MFT)

Crucially, 3-(Ethyldithio)-2-methylfuran is not typically formed directly from the initial precursors. Instead, it is a degradation or reaction product of a highly potent and unstable meaty aroma compound: 2-methyl-3-furanthiol (MFT) .[5] MFT itself is generated through the Maillard reaction between precursors like cysteine and ribose.[5][9][11] MFT is known for its intense "cooked beef" aroma and is considered a key impact compound in many savory food systems.[12]

The instability of MFT is a key factor in the formation of 3-(Ethyldithio)-2-methylfuran.[5] MFT can readily oxidize or react with other sulfur-containing compounds to form disulfides.[5]

Mechanistic Pathways of Formation

The formation of 3-(Ethyldithio)-2-methylfuran can be conceptualized as a multi-stage process. The following sections detail the probable reaction pathways, supported by experimental evidence.

Stage 1: Formation of 2-Methyl-3-furanthiol (MFT)

The initial and most critical stage is the generation of MFT. This occurs through several proposed pathways within the Maillard reaction framework:

-

Reaction of Cysteine and Ribose: The most common pathway involves the reaction of cysteine with a reducing sugar like ribose.[5][8][9] Isotope labeling studies have confirmed that the methylfuran moiety of MFT originates from ribose.[9]

-

Thiamine Degradation: Thiamine (Vitamin B1) is another significant precursor to MFT.[5][13][14] The thermal degradation of thiamine can lead to the formation of key intermediates that subsequently react to form MFT.[14]

The following diagram illustrates the central role of MFT formation from its primary precursors.

Caption: Formation of the key intermediate, 2-Methyl-3-furanthiol (MFT).

Stage 2: Dimerization and Disulfide Exchange

Once formed, the highly reactive MFT can undergo several subsequent reactions, leading to the formation of various disulfide compounds, including 3-(Ethyldithio)-2-methylfuran.

-

Oxidative Dimerization: MFT can readily oxidize to form bis(2-methyl-3-furyl) disulfide. This dimerization is a common fate of thiols in food systems.

-

Reaction with other Thiols: MFT can also react with other thiols present in the reaction mixture. For instance, reaction with ethanethiol (which can be generated from the degradation of cysteine or other precursors) would lead to the formation of 3-(Ethyldithio)-2-methylfuran.

The following workflow illustrates the transformation of MFT into the target disulfide.

Caption: Formation of 3-(Ethyldithio)-2-methylfuran from MFT.

Experimental Protocols for Precursor and Product Analysis

The identification and quantification of volatile sulfur compounds like 3-(Ethyldithio)-2-methylfuran and its precursors require specialized analytical techniques due to their low concentrations and high reactivity.[15]

Sample Preparation and Extraction

A critical first step is the efficient extraction of the volatile compounds from the food matrix.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Preparation: Homogenize the food sample. For model systems, use the reaction mixture directly.

-

Vialing: Place a known amount of the sample (e.g., 2-5 g) into a headspace vial. Add a saturated salt solution to increase the volatility of the analytes.

-

Incubation: Equilibrate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

-

Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.

-

Desorption: Transfer the SPME fiber to the gas chromatograph injection port for thermal desorption of the analytes onto the analytical column.

Analytical Instrumentation and Detection

Gas chromatography coupled with a sulfur-selective detector or a mass spectrometer is the method of choice for analyzing these compounds.

Instrumentation:

-

Gas Chromatography (GC): Separates the volatile compounds based on their boiling points and polarity. A capillary column with a suitable stationary phase (e.g., DB-5ms or DB-Wax) is typically used.

-

Sulfur Chemiluminescence Detector (SCD): Provides high selectivity and sensitivity for sulfur-containing compounds.[16] It is an excellent choice for detecting trace levels of thiols and disulfides in complex matrices.[16][17]

-

Mass Spectrometry (MS): Allows for the identification of compounds based on their mass spectra. When operated in selected ion monitoring (SIM) mode, it can provide high sensitivity for target analytes.[15]

The following table summarizes the key analytical parameters.

| Parameter | Recommended Setting | Rationale |

| GC Inlet Temperature | 250°C | Ensures efficient desorption from the SPME fiber. |

| Oven Program | Start at 40°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min. | Provides good separation of a wide range of volatile compounds. |

| SCD Temperature | 800-1000°C | Optimal for the chemiluminescence reaction. |

| MS Ion Source Temp. | 230°C | Standard temperature for electron ionization. |

| MS Quadrupole Temp. | 150°C | Standard temperature for the mass analyzer. |

Conclusion

The formation of 3-(Ethyldithio)-2-methylfuran is a nuanced process deeply embedded in the complexities of the Maillard reaction. Its genesis is intrinsically linked to the presence of the sulfur-containing amino acid cysteine and a reactive reducing sugar, most notably ribose. The pivotal intermediate in this pathway is the highly potent, yet unstable, meaty aroma compound, 2-methyl-3-furanthiol. Subsequent oxidative reactions and disulfide exchanges involving MFT and other thiols lead to the formation of 3-(Ethyldithio)-2-methylfuran.

For researchers and professionals in flavor science and drug development, a thorough understanding of these precursor relationships and reaction mechanisms is essential. It allows for the targeted manipulation of reaction conditions and precursor concentrations to either promote or mitigate the formation of such compounds, thereby enabling precise control over the final flavor profile of a product. The analytical methodologies outlined provide a robust framework for the qualitative and quantitative assessment of these critical flavor molecules.

References

-

Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. (2025). Request PDF. Retrieved from [Link]

-

2-Methyltetrahydrofuran-3-one and Other Flavor Furans ingredients. Perfumer & Flavorist. Retrieved from [Link]

-

Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. (2002). ResearchGate. Retrieved from [Link]

-

Formation of furan and methylfuran by maillard-type reactions in model systems and food. (2008). PubMed. Retrieved from [Link]

-

Production of Meat-Like Flavor. (2000). ScienceAsia. Retrieved from [Link]

-

Formation of Aroma Compounds from Ribose and Cysteine during the Maillard Reaction. (2003). ACS Publications. Retrieved from [Link]

-

Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol. (1998). ACS Publications. Retrieved from [Link]

-

The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions. (2021). ResearchGate. Retrieved from [Link]

-

Thiamine degradation to the formation of 2-methyl-3-furanthiol via... (2013). ResearchGate. Retrieved from [Link]

-

The Importance of Analyzing Sulphur Compounds in Food. (2021). LCGC International. Retrieved from [Link]

-

Formation of Aroma Compounds from Ribose and Cysteine during the Maillard Reaction. (2003). Request PDF. Retrieved from [Link]

-

Application of Animal Resources into the Maillard Reaction Model System to Improve Meat Flavor. (2024). PMC - NIH. Retrieved from [Link]

-

Contribution of 2-methyl-3-furanthiol to the cooked meat-like aroma of fermented soy sauce. (2012). PubMed. Retrieved from [Link]

-

fish thiol 2-methyl-3-furanthiol. The Good Scents Company. Retrieved from [Link]

-

Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. (2008). Request PDF. Retrieved from [Link]

-

The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions. (2021). NIH. Retrieved from [Link]

-

A Procedure for Determination of Total Sulfur and Inorganic Sulfate Content of Food Stuffs. TRACE: Tennessee Research and Creative Exchange. Retrieved from [Link]

-

Interaction of lipid in the maillard reaction between cysteine and ribose: The effect of a triglyceride and three phospholipids on the volatile products. (1991). Semantic Scholar. Retrieved from [Link]

-

2-Methyl-3-furanthiol. NIST WebBook. Retrieved from [Link]

-

Insights into flavor and key influencing factors of Maillard reaction products: A recent update. (2022). Frontiers. Retrieved from [Link]

-

Insights into flavor and key influencing factors of Maillard reaction products: A recent update. (2022). Frontiers. Retrieved from [Link]

-

Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. (2023). Frontiers. Retrieved from [Link]

-

Maillard reaction. Wikipedia. Retrieved from [Link]

-

Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. (2010). Perfumer & Flavorist. Retrieved from [Link]

-

Maillard Reaction: The Secret To Better Flavor?. (2024). YouTube. Retrieved from [Link]

-

The Maillard Reaction. (2019). San Diego State University. Retrieved from [Link]

Sources

- 1. Application of Animal Resources into the Maillard Reaction Model System to Improve Meat Flavor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maillard reaction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scienceasia.org [scienceasia.org]

- 8. The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. Contribution of 2-methyl-3-furanthiol to the cooked meat-like aroma of fermented soy sauce - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 13. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]

- 17. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Quantification of 3-(Ethyldithio)-2-methylfuran in Food Samples by Headspace SPME-GC-MS/MS: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the quantitative analysis of 3-(Ethyldithio)-2-methylfuran in various food matrices. 3-(Ethyldithio)-2-methylfuran is a sulfur-containing volatile compound that can contribute to the aroma profile of thermally processed foods. Its quantification is essential for flavor and aroma research, quality control, and potentially for food safety assessment. This application note details a robust and sensitive analytical method based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS). The described protocol is designed for researchers, scientists, and professionals in the food industry and regulatory agencies, providing a framework for method development, validation, and routine analysis.

Introduction: The Significance of 3-(Ethyldithio)-2-methylfuran in Food Aroma

3-(Ethyldithio)-2-methylfuran (CAS No. 61197-07-7) is a volatile organic compound characterized by a furan ring, a methyl group, and an ethyldithio functional group[1]. It belongs to a class of sulfur-containing furan derivatives that are often formed during the thermal processing of food through Maillard reactions and the degradation of sulfur-containing amino acids. These compounds, even at trace levels, can significantly impact the sensory characteristics of food products, contributing to both desirable and undesirable aromas. For instance, related compounds have been identified as key aroma constituents in coffee, baked goods, and cooked meats. The presence and concentration of 3-(Ethyldithio)-2-methylfuran can serve as an indicator of the extent of thermal processing and can influence consumer acceptance of a product. Therefore, a reliable and validated analytical method for its quantification is of high importance for the food industry.

Analytical Strategy: Headspace SPME Coupled with GC-MS/MS

The quantification of volatile and semi-volatile compounds in complex food matrices presents analytical challenges, including matrix interference and the typically low concentrations of the target analytes. Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique that is well-suited for the extraction of volatile compounds like 3-(Ethyldithio)-2-methylfuran from food samples[2][3]. This technique, combined with the selectivity and sensitivity of gas chromatography-tandem mass spectrometry (GC-MS/MS), provides a powerful tool for accurate quantification.

The overall analytical workflow is depicted in the diagram below:

Figure 1: General workflow for the quantification of 3-(Ethyldithio)-2-methylfuran in food samples.

Detailed Protocols

This section provides detailed, step-by-step protocols for sample preparation, instrumental analysis, and method validation.

Sample Preparation Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

The choice of SPME fiber and extraction parameters is critical for achieving optimal recovery and sensitivity. For volatile sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended due to its broad applicability for volatile and semi-volatile compounds of varying polarities[4].

Materials:

-

Food sample (e.g., coffee, baked goods, processed meat)

-

Deionized water

-

Sodium chloride (NaCl), analytical grade

-

Internal Standard (IS) solution (e.g., deuterated 3-(Ethyldithio)-2-methylfuran or a suitable analog like 2-methyl-3-(methylthio)furan-d3)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly with a DVB/CAR/PDMS fiber

-

SPME autosampler or manual holder

-

Heater-stirrer or water bath with magnetic stirring capabilities

Procedure:

-

Sample Homogenization: Homogenize solid food samples to a uniform consistency using a food processor or blender. For liquid samples like coffee, ensure they are well-mixed.

-

Sample Aliquoting: Weigh 2.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, pipette 2.0 mL.

-

Matrix Modification: Add 5 mL of a saturated NaCl solution to the vial. The addition of salt increases the ionic strength of the aqueous phase, which can enhance the partitioning of volatile compounds into the headspace ("salting-out" effect).

-

Internal Standard Spiking: Add a known amount of the internal standard solution to each vial. The concentration of the IS should be in the mid-range of the calibration curve. The use of a deuterated analog of the target analyte as an internal standard is highly recommended to compensate for matrix effects and variations in extraction efficiency[5][6]. If a deuterated standard of 3-(Ethyldithio)-2-methylfuran is not commercially available, a structurally similar deuterated compound or a non-deuterated compound with similar physicochemical properties that is not naturally present in the sample can be used after careful validation.

-

Vial Sealing: Immediately seal the vial with a magnetic screw cap.

-

Equilibration and Extraction: Place the vial in the heater-stirrer or water bath set at 60°C. Allow the sample to equilibrate for 15 minutes with constant agitation (e.g., 500 rpm). After equilibration, expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation. These parameters should be optimized for each specific food matrix.

-

Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption.

Instrumental Analysis Protocol: GC-MS/MS

The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for high selectivity and sensitivity, which is crucial for complex food matrices[3][7].

Instrumentation:

-

Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS)

-

Capillary GC column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions (starting point for optimization):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (for 2 minutes)

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 180°C

-

Ramp 2: 20°C/min to 250°C, hold for 5 minutes

-

MS/MS Conditions:

-

Ion Source Temperature: 230°C

-

Interface Temperature: 250°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions: The selection of precursor and product ions is critical for the specificity of the method. Based on the structure of 3-(Ethyldithio)-2-methylfuran (C₇H₁₀OS₂), the molecular ion ([M]⁺) at m/z 174 is expected. Fragmentation will likely involve cleavage of the dithio bond and within the furan ring. The following MRM transitions are proposed for method development and should be confirmed by infusing a standard solution of the analyte.

| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) |

| 3-(Ethyldithio)-2-methylfuran | 174 | 113 | 85 |

| Internal Standard (example) | [M]+ of IS | Fragment 1 of IS | Fragment 2 of IS |

Note: The specific m/z values for the internal standard will depend on the chosen compound.

Method Validation Protocol

A thorough method validation is essential to ensure the reliability of the analytical data. The validation should be performed in accordance with internationally recognized guidelines, such as those from the AOAC INTERNATIONAL or the U.S. Food and Drug Administration (FDA)[5][8][9]. The following parameters should be assessed:

Sources

- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydrofuran synthesis [organic-chemistry.org]

- 3. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Assessment of Furan and Its Derivatives Intake with Home Prepared Meals and Characterization of Associated Risk for Polish Infants and Toddlers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 7. researchgate.net [researchgate.net]

- 8. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]

Application Note & Protocol: High-Fidelity Quantification of Furan in Complex Matrices Using Stable Isotope Dilution Assay (SIDA) by Headspace GC-MS

Abstract & Introduction

Furan and its alkylated derivatives are process contaminants that form during the thermal treatment of food and beverages.[1][2] Classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), furan has become a significant concern for regulatory bodies and the food industry.[3] The European Food Safety Authority (EFSA) has concluded that current exposure levels to furan may indicate a health concern, particularly for infants and young children who are exposed through jarred baby foods and infant formulas.[2][4] Furan is commonly found in a wide range of products, including coffee, canned goods, soups, and cereals.[2][5]

Due to its high volatility (boiling point: 31°C) and its potential to form during aggressive sample preparation, the accurate quantification of furan presents significant analytical challenges.[3][6] A stable isotope dilution assay (SIDA) coupled with headspace gas chromatography-mass spectrometry (HS-GC-MS) is the gold-standard methodology for overcoming these challenges.[7][8][9] This technique employs a stable isotope-labeled internal standard (e.g., deuterated furan, d4-furan) that is chemically identical to the analyte but mass-shifted. By adding a known quantity of the internal standard at the very beginning of the sample preparation, the method internally corrects for analyte loss during every subsequent step—from extraction to injection—and compensates for matrix-induced signal suppression or enhancement.[10]

This document provides a comprehensive, field-proven protocol for the determination of furan in various food matrices using SIDA HS-GC-MS, grounded in methodologies published by regulatory bodies like the U.S. Food and Drug Administration (FDA).[7]

The Principle of Stable Isotope Dilution Analysis (SIDA)

The core principle of SIDA is the use of an isotopically labeled analogue of the target analyte as an internal standard (IS). This IS behaves identically to the native analyte during sample preparation and analysis. Any loss of analyte during extraction, or variations in instrument response, will affect the analyte and the IS to the same degree. Therefore, the ratio of the analytical signal of the native analyte to that of the labeled internal standard remains constant and is directly proportional to the concentration of the native analyte. This makes the quantification highly robust and independent of sample recovery.

For furan analysis, deuterated furan (d4-furan) is the most commonly used internal standard.[7][9][11] The mass spectrometer is set to monitor specific mass-to-charge ratio (m/z) ions for both native furan (e.g., m/z 68) and d4-furan (e.g., m/z 72).[8][9]

Caption: Principle of the Stable Isotope Dilution Assay (SIDA) for furan analysis.

Materials and Reagents

-

Instrumentation:

-

Apparatus:

-

Chemicals & Standards:

-

Furan (≥99% purity)

-

d4-Furan (isotopic purity ≥98%)[14]

-

Methanol (HPLC or GC grade)

-

Water (deionized or HPLC grade)

-

Sodium Chloride (NaCl), analytical grade

-

Saturated NaCl solution

-

Preparation of Standards

Causality: Accurate standard preparation is the foundation of the entire assay. Furan's volatility requires careful handling to prevent evaporative losses. Preparing stock solutions in a solvent like methanol and storing them refrigerated minimizes this risk.[6][7] Working standards are typically prepared daily in water to mimic the sample matrix.[7]

4.1 Furan Stock Standard (~2.5 mg/mL)

-

Add 20.0 mL of methanol to a headspace vial and seal it.

-

Weigh the sealed vial to the nearest 0.1 mg (W1).

-

Using a chilled 50 µL syringe, inject 50 µL of furan through the septum into the methanol. Vortex immediately.

-

Reweigh the sealed vial (W2). The weight of furan added is W2 - W1.

-

Calculate the exact concentration. Store at 4°C for up to two weeks.[7]

4.2 d4-Furan Stock Internal Standard (IS) (~2.5 mg/mL)

-

Follow the same procedure as in 4.1, using d4-furan instead of furan.[7]

4.3 Furan & d4-Furan Working Standards (~30 µg/mL)

-

Transfer 250 µL of the stock standard (furan or d4-furan) into a sealed headspace vial containing 20.0 mL of water.[7]

-

Vortex vigorously to mix.

-

Prepare these aqueous working standards daily. The concentration may be adjusted based on the expected furan levels in samples.[7]

Experimental Protocol: Sample Preparation & Analysis

This protocol is a generalized workflow based on the FDA method and common laboratory practices.[7][8] It should be adapted based on the specific food matrix.

Caption: General workflow for furan analysis by SIDA HS-GC-MS.

Step-by-Step Methodology:

-

Sample Homogenization:

-

Liquids (juices, coffee): Mix thoroughly.

-

Semi-solids (baby food): Blend until uniform.

-

Solids (cereals, crackers): Pulverize into a fine powder.

-

High-fat solids (chips, peanut butter): Homogenize carefully to avoid phase separation.[7]

-

Rationale: A representative analytical portion is crucial for accurate results. Keep samples chilled to minimize furan loss.[8]

-

-

Vial Preparation:

-

Weigh an appropriate amount of the homogenized sample into a 20 mL headspace vial (e.g., 5 g for semi-solids, 10 g for liquids).[7]

-

Rationale: The sample-to-headspace volume ratio affects partitioning and sensitivity. Consistency is key.

-

-

Internal Standard Spiking:

-

Add a precise volume of the d4-furan working IS to each sample vial. The amount should be chosen to yield a signal intensity comparable to the expected analyte concentration.[8]

-

Rationale: This step is critical. The IS must be added before sealing to account for all potential analyte losses.

-

-

Dilution and Sealing:

-

For solid and semi-solid samples, add a specific volume of diluent (e.g., 5 mL of water or saturated NaCl solution).[7]

-

For high-fat or high-carbohydrate matrices like peanut butter, use saturated NaCl solution to inhibit microbial activity (which can produce interfering compounds) and to promote the partitioning of furan into the headspace (salting-out effect).[3][7][10]

-

Immediately seal the vial with a PTFE-faced septum and crimp cap. Vortex to mix thoroughly.

-

-

Headspace Analysis:

-

Place the sealed vials in the headspace autosampler tray.

-

Equilibrate the vials at a controlled temperature. The FDA recommends 60°C to prevent the thermal formation of furan during the analysis itself, a known artifact at higher temperatures (e.g., 80°C).[6][7] A typical equilibration time is 30 minutes.[8]

-

Following equilibration, a portion of the headspace gas is automatically injected into the GC-MS system.

-

Instrumental Parameters & Data Analysis

6.1 GC-MS Parameters

The following table provides typical instrument parameters. These should be optimized for the specific instrument and column used.

| Parameter | Typical Setting | Rationale |

| GC Column | Agilent PoraBOND Q or equivalent (e.g., 25-30 m, 0.32 mm ID, 5 µm df)[12] | Porous polymer column provides good retention for volatile compounds and is resistant to water.[12] |

| Carrier Gas | Helium, constant flow (~1.5-2.0 mL/min)[3] | Inert gas for carrying analytes through the column. |

| Oven Program | e.g., 40°C (hold 6 min), ramp 20°C/min to 110°C, ramp 70°C/min to 250°C (hold 3.5 min)[3] | Temperature program designed to separate volatile furan from other matrix components. |

| Injector | Split/Splitless (e.g., Split 2:1), 200-220°C[3] | Prevents column overloading while ensuring efficient transfer of analytes. |

| MS Interface Temp | 220-230°C[3] | Prevents condensation of analytes between the GC and MS. |

| Ion Source Temp | 230°C[3] | Standard temperature for electron ionization. |

| Acquisition Mode | Selected Ion Monitoring (SIM)[8][9] | Increases sensitivity and selectivity by monitoring only specific ions for furan and d4-furan. |

6.2 Selected Ion Monitoring (SIM) Data

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Furan | 68 | 39 |

| d4-Furan | 72 | 42 |

| Source:[8][9] |

6.3 Quantification

Quantification is typically performed using a standard additions curve or an internal standard calibration curve.[7][9]

-

Calculate the Response Ratio (RR):

-

RR = (Peak Area of Furan Quantifier Ion) / (Peak Area of d4-Furan Quantifier Ion)

-

-

Generate a Calibration Curve:

-

Prepare a series of calibration standards with known concentrations of furan and a constant concentration of d4-furan.

-

Plot the Response Ratio (y-axis) against the furan concentration (x-axis).

-

-

Determine Sample Concentration:

-

Calculate the Response Ratio for the unknown sample.

-

Determine the concentration of furan in the sample by interpolating from the linear regression of the calibration curve.

-

Account for the initial sample weight and any dilution factors to report the final concentration in µg/kg or ppb.

-

Method Performance & Trustworthiness

A properly validated SIDA method for furan analysis provides a self-validating system for each sample.

-

Linearity: The method demonstrates excellent linearity over typical concentration ranges found in food (e.g., 1-40 µg/L).[3]

-

Limits of Detection (LOD) & Quantification (LOQ): Typical LOQs are in the low µg/kg (ppb) range, often below 5 µg/kg as recommended by European guidelines for many foods.[4][11] Methods have demonstrated LOQs as low as 0.7 µg/L in beverages.[9]

-

Precision & Accuracy: The use of an isotopic internal standard ensures high precision and accuracy, with typical repeatability between 5-16% and recovery (trueness) values between 87-101% across various food matrices.[3][10]

References

-

U.S. Food and Drug Administration (FDA). (2006). Determination of Furan in Foods. [Link]

-

Joint Research Centre (JRC), European Commission. (2007). Methods for the determination of furan in food. [Link]

-

The MAK Collection for Occupational Health and Safety. (2024). Determination of furan in exhaled air by GC-MS/MS. [Link]

-

Bianchi, F., Careri, M., Musci, M., & Mangia, A. (2007). Rapid determination of furan in heated foodstuffs by isotope dilution solid phase micro-extraction-gas chromatography--mass spectrometry (SPME-GC-MS). Journal of Chromatography A, 1152(1-2), 221-227. [Link]

-

Agilent Technologies, Inc. (2011). Analysis of furan in food. [Link]

-

Kremer, J. I., et al. (2023). Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study. Metabolites, 13(9), 1011. [Link]

-

EUR-Lex. (2022). Commission Recommendation (EU) 2022/495 of 25 March 2022 on monitoring the presence of furan and alkylfurans in food. [Link]

-

Aiello, E., et al. (2011). Analysis of furan in coffee of different provenance by head-space solid phase microextraction gas chromatography-mass spectrometry: effect of brewing procedures. Food and Chemical Toxicology, 49(7), 1530-1535. [Link]

-

European Food Safety Authority (EFSA). (2017). Risks for public health related to the presence of furan and methylfurans in food. EFSA Journal, 15(10), e05005. [Link]

-

Roach, J. A., & Andrzejewski, D. (2006). The Determination of Furan in Foods — Challenges and Solutions. LCGC International. [Link]

-

Alcohol and Tobacco Tax and Trade Bureau (TTB). Determination of Furan in Alcoholic Beverages. [Link]

-

European Food Safety Authority (EFSA). (2010). Update of results on the monitoring of furan levels in food. [Link]

-

Federal Register. (2004). Furan in Food, Thermal Treatment; Request for Data and Information. [Link]

-

Moro, S., et al. (2012). Dietary exposure to furan from coffee and other foodstuffs in the Italian population. Food and Chemical Toxicology, 50(3-4), 920-926. [Link]

-

M-chem. (2022). New EU Recommendation on monitoring the presence of furan and alkylfurans in food. [Link]

-

Creme Global. (2017). EFSA confirms health concerns of Furan in Food. [Link]

-

National Center for Biotechnology Information. (2023). Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study. [Link]

-

Shimadzu. Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. [Link]

-

National Center for Biotechnology Information. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]

Sources

- 1. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 2. EFSA confirms health concerns of Furan in Food | Institute of Food Science and Technology [ifst.org]

- 3. gcms.cz [gcms.cz]

- 4. eur-lex.europa.eu [eur-lex.europa.eu]

- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Determination of Furan in Foods | FDA [fda.gov]

- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 9. ttb.gov [ttb.gov]

- 10. Rapid determination of furan in heated foodstuffs by isotope dilution solid phase micro-extraction-gas chromatography--mass spectrometry (SPME-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of furan in coffee of different provenance by head-space solid phase microextraction gas chromatography-mass spectrometry: effect of brewing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. baua.de [baua.de]

- 14. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Analytical Challenges of Furan and Its Derivatives in Food Matrices: A Guide for Researchers

Introduction: The Significance of Furan Analysis in Food Safety

Furan and its alkylated derivatives are process-induced contaminants that emerge during the thermal treatment of food.[1][2] Their presence in a wide array of commonly consumed products, including coffee, baby food, canned goods, and baked items, has raised significant food safety concerns.[1][3] Classified as a "possible human carcinogen (Group 2B)" by the International Agency for Research on Cancer (IARC), furan's toxicological profile necessitates robust and reliable analytical methods for its detection and quantification.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of furan and its derivatives in complex food matrices. We will delve into the intricacies of method selection, sample preparation, and instrumental analysis, offering field-proven insights and detailed protocols to ensure data integrity and scientific rigor.

The analytical determination of furan is inherently challenging due to its high volatility (boiling point: 31.4°C) and low molecular weight.[5][6] These properties can lead to significant analyte loss during sample handling and preparation. Furthermore, the potential for in situ formation of furan under the mild thermal conditions of some analytical techniques can compromise the accuracy of the results.[6] This guide will address these challenges head-on, providing strategies to minimize analyte loss and prevent artificial formation, thereby ensuring the trustworthiness of the generated data.

Formation and Occurrence: Understanding the Precursors and Pathways

Furan is not an intentionally added substance but rather a byproduct of thermal processing.[7] Its formation is a complex process involving multiple precursors and pathways. The primary routes to furan formation include:

-

Thermal degradation of carbohydrates: Sugars, particularly reducing hexoses, can undergo degradation and rearrangement during heating to form furan.[4]

-

Maillard reaction: The reaction between amino acids and reducing sugars, a cornerstone of flavor development in cooked foods, can also lead to the formation of furan intermediates.[4]

-

Oxidation of polyunsaturated fatty acids and carotenoids: The breakdown of these lipids and pigments during heating is another significant pathway for furan generation.[4][8]

-

Degradation of ascorbic acid: Vitamin C and its derivatives can also serve as precursors to furan formation under thermal stress.[4]

The prevalence of these precursors in a wide variety of raw food materials explains the widespread occurrence of furan in the processed food supply. Notably high levels have been reported in:

-

Coffee: Roasted coffee beans and instant coffee consistently show the highest concentrations of furan.[3]

-

Baby foods: Canned and jarred baby foods, particularly those containing vegetables and meat, are a significant source of furan exposure for infants.[3][9]

-

Canned and jarred goods: A variety of other canned products, including soups and sauces, have been found to contain furan.[3]

The European Commission has recognized the potential health risks, especially for infants and young children, and has recommended monitoring the presence of furan and its alkylated derivatives (2-methylfuran and 3-methylfuran) in food.[2]

Analytical Workflow for Furan Determination

A robust analytical workflow is paramount for the accurate quantification of furan and its derivatives. The following diagram illustrates the key stages of the process, from sample receipt to data reporting.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Analysis of furan and methylfurans - Eurofins Scientific [eurofins.de]

- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 4. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation of furan in baby food products: Identification and technical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Questions and Answers on the Occurrence of Furan in Food | FDA [fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing for Sulfur Compounds in Gas Chromatography

Welcome to the technical support center for troubleshooting peak tailing in the gas chromatographic (GC) analysis of sulfur compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter this common and often frustrating issue. Here, we will move beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable protocols to restore your chromatography to its optimal performance.

I. Foundational Knowledge: Why Sulfur Compounds are a Unique Challenge

Sulfur-containing molecules are notoriously difficult to analyze via GC due to their reactive nature.[1][2] Unlike non-polar hydrocarbons, sulfur compounds, particularly thiols (mercaptans) and hydrogen sulfide, are prone to adsorption onto active sites within the GC system.[1] This adsorption is a primary cause of peak tailing, where the peak shape is asymmetrically skewed with a drawn-out trailing edge.[1][3] Understanding the root causes of this phenomenon is the first step toward effective troubleshooting.

Q1: What are "active sites" in a GC system and how do they cause peak tailing with sulfur compounds?

A1: Active sites are locations within the GC flow path that can interact with and adsorb analytes. These sites are typically exposed metal surfaces or silanol groups (-Si-OH) on glass or fused silica surfaces. Sulfur compounds, being polar and reactive, have a high affinity for these sites.[1][4]

The mechanism of peak tailing due to active sites can be described as a reversible adsorption-desorption process. As the band of a sulfur compound travels through the column, some molecules will interact with active sites, temporarily holding them back while the rest of the band continues to move forward. This delayed release of the adsorbed molecules results in a "tail" on the chromatographic peak. In severe cases, this can lead to complete loss of the analyte signal.[1]

Q2: Besides active sites, what are other potential causes of peak tailing for sulfur compounds?

A2: While active sites are the most common culprit, other factors can contribute to or mimic peak tailing for sulfur compounds. These include:

-

Poor Column Installation: Improperly cut column ends or incorrect installation depth in the inlet or detector can create dead volumes and disrupt the carrier gas flow path, leading to peak distortion for all compounds, including sulfur-containing ones.[5][6]

-

Column Contamination: Accumulation of non-volatile residues from the sample matrix on the column can create new active sites or interfere with the stationary phase, causing peak tailing.[3][7]

-

Inappropriate Column Choice: Using a column with a stationary phase that is not well-suited for sulfur analysis can lead to poor peak shapes.[7]

-

Matrix Effects: Complex sample matrices can sometimes interfere with the chromatography of sulfur compounds, leading to distorted peaks.[8][9]

-

Injection Technique: Issues such as slow injection speed or an inappropriate injection volume can contribute to band broadening and peak tailing.[10][11]

II. Systematic Troubleshooting: A Step-by-Step Guide

A logical and systematic approach is crucial for efficiently identifying and resolving the source of peak tailing.[12] The following sections provide a structured workflow to guide you through the troubleshooting process.

Q3: I'm seeing tailing peaks for my sulfur compounds. Where do I start?

A3: Begin by assessing the scope of the problem. This initial diagnosis will help you narrow down the potential causes.

Step 1: Differentiate Between System-Wide and Compound-Specific Tailing.

-

Observe a non-polar hydrocarbon standard. If the hydrocarbon peaks are also tailing, the issue is likely mechanical or related to the flow path.[5][6] This could include problems with the column installation, a leak in the system, or a contaminated inlet liner.

-

If only the sulfur compound peaks are tailing, the problem is most likely chemical in nature, pointing towards active sites in the system.[5][6]

Step 2: Visually Representing the Troubleshooting Workflow.

The following diagram illustrates a logical progression for troubleshooting peak tailing of sulfur compounds.

Caption: Troubleshooting workflow for GC peak tailing of sulfur compounds.